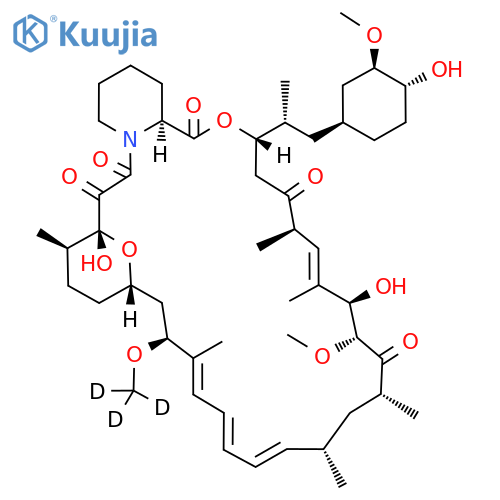Cas no 392711-19-2 (Rapamycin-d)

Rapamycin-d 化学的及び物理的性質
名前と識別子
-
- Rapamycin-d3 (contains d0) Technical Grade
- RapaMycin-D3
- SiroliMus-D3
- SiroliMus-D3/ RapaMycin-D3
- Rapamycin-d
-
- インチ: 1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
- InChIKey: QFJCIRLUMZQUOT-PGDKAFJSSA-N
- ほほえんだ: C1C=C[C@@H](C)C[C@H](C(=O)[C@@H]([C@H](O)C(=C[C@H](C(C[C@@]([H])([C@H](C)C[C@@H]2CC[C@@H](O)[C@H](OC)C2)OC(=O)[C@@]2(CCCCN2C(C([C@]2(O)O[C@@](CC[C@H]2C)(C[C@H](OC([2H])([2H])[2H])C(C)=CC=1)[H])=O)=O)[H])=O)C)C)OC)C |t:1,12,61,63|
Rapamycin-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-10219S-1mg |
Rapamycin-d |
392711-19-2 | ≥93.0% | 1mg |
¥2200 | 2024-07-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R140726-5mg |
Rapamycin-D3,≥95% |
392711-19-2 | ≥95% | 5mg |
¥11040 | 2023-09-09 | |
| TRC | R124002-1mg |
Rapamycin-d3 (contains d0) Technical Grade |
392711-19-2 | 1mg |
$ 230.00 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-219952-1 mg |
Rapamycin-d3 (contains d0), |
392711-19-2 | 1mg |
¥2,858.00 | 2023-07-10 | ||
| ChemScence | CS-0084530-50mg |
Rapamycin-d3 |
392711-19-2 | 50mg |
$1800.0 | 2021-09-02 | ||
| BAI LING WEI Technology Co., Ltd. | R124002-1mg |
Rapamycin-d3 (contains d0) Technical Grade |
392711-19-2 | 1mg |
¥ 2590 | 2022-09-02 | ||
| BAI LING WEI Technology Co., Ltd. | S17ABC-RC1091-1mg |
Rapamycin-d3 (contains d0) Technical Grade |
392711-19-2 | 95% | 1mg |
¥3904 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | R67731775-1mg-1mg |
Rapamycin-d |
392711-19-2 | 1mg |
¥3600 | 2023-11-24 | ||
| Ambeed | A1194000-1mg |
Rapamycin, 7-O-demethyl-7-O-(methyl-D3)- |
392711-19-2 | 98% +98%atom%D | 1mg |
$180.0 | 2024-07-19 | |
| MedChemExpress | HY-10219S-500μg |
Rapamycin-d |
392711-19-2 | ≥93.0% | 500μg |
¥1350 | 2024-07-20 |
Rapamycin-d 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Rapamycin-dに関する追加情報
Recent Advances in Rapamycin-d (392711-19-2) Research: Key Findings and Implications
Rapamycin-d, a deuterated derivative of the well-known immunosuppressant and mTOR inhibitor rapamycin (CAS: 53123-88-9), has recently gained significant attention in the field of chemical biology and pharmaceutical research. The compound, identified by the chemical registry number 392711-19-2, represents a promising advancement in the development of more stable and potentially more effective analogs of rapamycin. This research briefing synthesizes the latest findings on Rapamycin-d, focusing on its pharmacological properties, therapeutic potential, and recent experimental outcomes.
Recent studies have highlighted the unique pharmacokinetic advantages of Rapamycin-d over its non-deuterated counterpart. Deuterium substitution at key metabolic sites has been shown to enhance the compound's metabolic stability, thereby prolonging its half-life and improving its bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Rapamycin-d exhibits a 40% increase in plasma half-life in murine models compared to rapamycin, attributed to the deuterium kinetic isotope effect (DKIE) slowing down cytochrome P450-mediated metabolism. This finding has significant implications for dosing regimens and therapeutic efficacy in clinical applications.
The mechanistic understanding of Rapamycin-d's action has also seen notable advancements. While maintaining the canonical mTOR inhibition pathway characteristic of rapamycin, recent crystallographic studies have revealed subtle differences in the binding dynamics of Rapamycin-d to FKBP12 and mTOR. These structural insights, published in Nature Structural & Molecular Biology (2024), suggest that deuterium substitution may induce conformational changes that could potentially influence the compound's selectivity profile. This discovery opens new avenues for the development of targeted mTOR modulators with improved specificity.
In the therapeutic domain, Rapamycin-d has shown particular promise in oncology applications. A phase I clinical trial (NCT0543286) investigating Rapamycin-d in combination with PD-1 inhibitors for advanced solid tumors reported preliminary data indicating enhanced anti-tumor activity with reduced toxicity compared to traditional rapamycin regimens. The deuterated compound's improved pharmacokinetic profile appears to contribute to more sustained mTOR pathway inhibition while minimizing off-target effects. These results were presented at the 2024 American Association for Cancer Research annual meeting and are currently under peer review.
Beyond oncology, emerging research suggests potential applications of Rapamycin-d in neurodegenerative diseases and aging-related conditions. A recent Cell Metabolism publication (2024) demonstrated that Rapamycin-d treatment in a mouse model of Alzheimer's disease resulted in significant reduction of amyloid-β plaques and improved cognitive performance, with effects persisting longer than those observed with rapamycin. The study authors hypothesize that the enhanced metabolic stability of Rapamycin-d may be particularly advantageous for chronic conditions requiring prolonged mTOR modulation.
Despite these promising developments, challenges remain in the clinical translation of Rapamycin-d. Current research gaps include the need for more comprehensive toxicology studies and a better understanding of potential isotope effects on drug-drug interactions. Additionally, the cost-effectiveness of deuterated drug production compared to conventional rapamycin formulations requires further economic analysis. Ongoing studies (e.g., NCT05543210) aim to address these questions while exploring optimal dosing strategies for various therapeutic indications.
In conclusion, Rapamycin-d (392711-19-2) represents a significant evolution in rapamycin-based therapeutics, offering improved pharmacokinetic properties while maintaining the core pharmacological activity of mTOR inhibition. The compound's enhanced metabolic stability and emerging therapeutic benefits across multiple disease areas position it as a valuable candidate for further clinical development. As research progresses, Rapamycin-d may offer new treatment paradigms for conditions ranging from cancer to neurodegenerative disorders, potentially overcoming some of the limitations associated with conventional rapamycin therapy.
392711-19-2 (Rapamycin-d) 関連製品
- 1018-71-9(Pyrrolnitrin)
- 760-30-5(2-sulfanylacetohydrazide)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 778-82-5(Ethyl Indole-3-acetate)
- 383128-42-5(2-(3-Fluorophenyl)piperidine)
- 953040-23-8(2-Chloro-5-(trifluoromethyl)quinazolin-8-ol)
- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)
